

3,5-Dichloro-4-pyridinecarbonitrile material safety data sheet (MSDS) information

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Compound of Interest

Compound Name: 3,5-Dichloro-4-pyridinecarbonitrile

Cat. No.: B128884

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Technical Guide: 3,5-Dichloro-4-pyridinecarbonitrile Material Safety Data

This technical guide provides a comprehensive overview of the material safety data for **3,5-Dichloro-4-pyridinecarbonitrile**, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.

Physicochemical and Identification Data

The fundamental physicochemical and identification properties of **3,5-Dichloro-4-pyridinecarbonitrile** are summarized in the table below.

Property	Value	Reference
Chemical Name	3,5-Dichloro-4-pyridinecarbonitrile	[1]
CAS Number	153463-65-1	[1]
Molecular Formula	C ₆ H ₂ Cl ₂ N ₂	[1]
Molecular Weight	173.00 g/mol	[1]
Appearance	Solid, white to off-white	[2]
Melting Point	115-119 °C (lit.)	[1]
Boiling Point	266.2±35.0 °C (Predicted)	
Density	1.49±0.1 g/cm ³ (Predicted)	
Solubility in Water	Low solubility	[2]
Solubility in Organic Solvents	Soluble in dichloromethane, chloroform	[2]
Stability	Stable under normal conditions	[2]

Toxicological Information and Hazard Classification

3,5-Dichloro-4-pyridinecarbonitrile is classified as a hazardous substance. The GHS hazard classifications are detailed below.

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	3	Danger	H301: Toxic if swallowed	
Skin Corrosion/Irritation	2	Warning	H315: Causes skin irritation	
Serious Eye Damage/Eye Irritation	1	Danger	H318: Causes serious eye damage	
Skin Sensitization	1	Warning	H317: May cause an allergic skin reaction	
Specific Target Organ Toxicity (Single Exposure)	3	Warning	H335: May cause respiratory irritation	

Data sourced from Sigma-Aldrich MSDS.[\[1\]](#)

Experimental Protocols

Detailed methodologies for key toxicological and physicochemical assessments are outlined below. These are based on internationally recognized guidelines.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-state of **3,5-Dichloro-4-pyridinecarbonitrile** transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **3,5-Dichloro-4-pyridinecarbonitrile** is packed into a thin-walled capillary tube, sealed at one end, to a

height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor. The capillary is positioned adjacent to the temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
- **Purity Indication:** A sharp melting range (typically ≤ 1 °C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.

Acute Oral Toxicity Assessment (OECD 423)

Objective: To determine the acute oral toxicity of a substance by identifying the dose range that causes mortality.^[3]

Methodology:

- **Test Animals:** Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.^[3] Animals are fasted before administration of the substance.^[3]
- **Dose Administration:** The test substance is administered in a single dose by gavage.^[3] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.^[3]
- **Stepwise Procedure:** A group of three animals is used in each step.^[3] The outcome of dosing in one step determines the dose for the next group of animals. If mortality occurs, the dose for the next step is lowered. If no mortality occurs, the next higher dose is used.
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality.^[3] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

- Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[3]

Dermal Irritation/Corrosion Assessment (OECD 404)

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[4]

Methodology:

- Test Animal: A single albino rabbit is typically used for the initial test.[4]
- Sample Application: A small area of the animal's flank or back is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle if necessary, is applied to the skin under a gauze patch.[4]
- Exposure Period: The test substance is applied for a duration of 4 hours.[4] After exposure, the patch and any residual substance are removed.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and observations are continued for 14 days to assess the reversibility of any effects.[4]
- Scoring and Classification: The severity of the skin reactions is scored according to a standardized grading system. Based on the scores and the reversibility of the lesions, the substance is classified as corrosive, irritant, or non-irritant.[4]

Serious Eye Damage/Irritation Assessment (OECD 405)

Objective: To determine the potential of a substance to produce serious, irreversible damage or reversible irritation to the eye.[5]

Methodology:

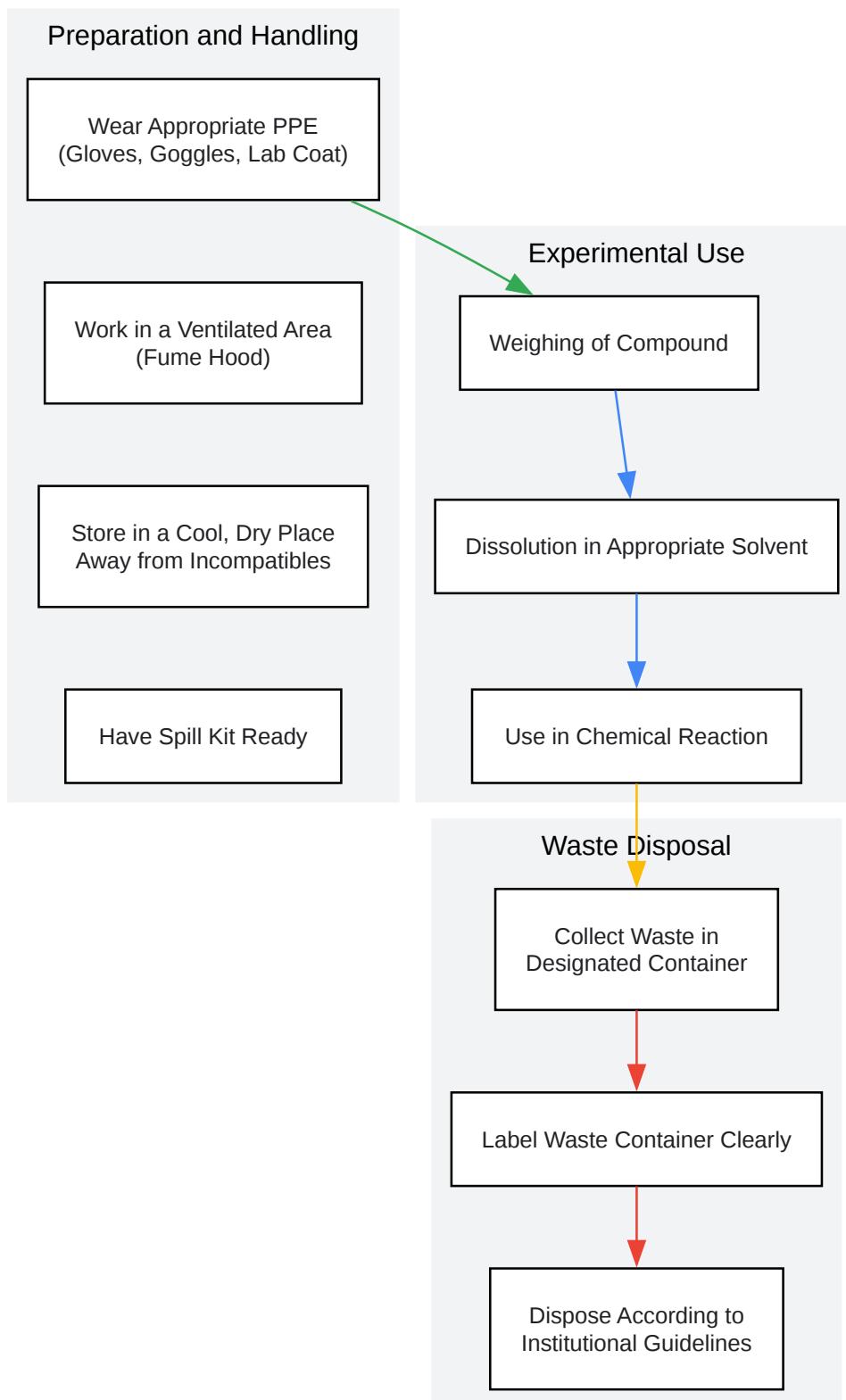
- Test Animal: A single albino rabbit is used for the initial test.[5]
- Sample Instillation: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a

control.[6]

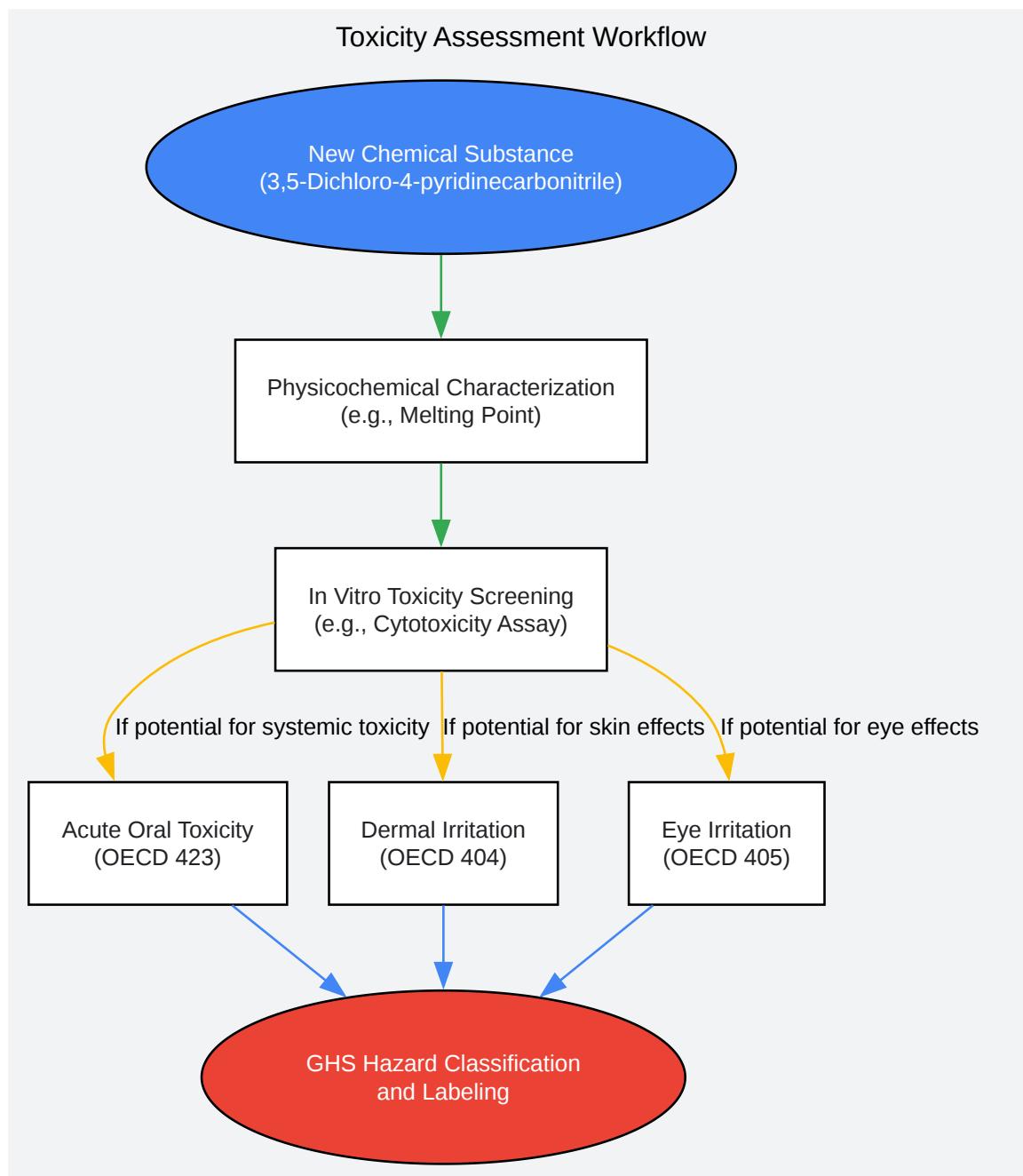
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[5] The cornea, iris, and conjunctiva are evaluated for lesions according to a graded scoring system.
- Pain Management: The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress.[5]
- Classification: The substance is classified based on the severity and reversibility of the observed eye lesions. A substance causing irreversible eye damage is classified as causing serious eye damage.[5]

Visualizations: Workflows and Logical Relationships

As no specific signaling or metabolic pathways for **3,5-Dichloro-4-pyridinecarbonitrile** are documented in publicly available literature, the following diagrams illustrate the logical workflow for safety assessment and handling.

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Caption: Workflow for Safe Handling and Use of **3,5-Dichloro-4-pyridinecarbonitrile**.



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Caption: Logical Workflow for Hazard Assessment of a Chemical Substance.

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